Bis(1,3-dithian-2-yl)methane

Vue d'ensemble

Description

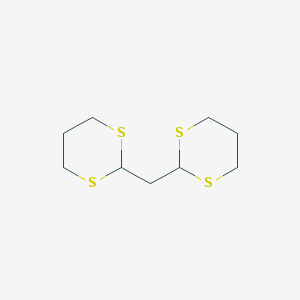

Bis(1,3-dithian-2-yl)methane: is an organic compound with the molecular formula C₉H₁₆S₄. It is characterized by the presence of two 1,3-dithiane rings connected by a methylene bridge. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(1,3-dithian-2-yl)methane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimercaptopropane with 1,1,3,3-tetramethoxypropane in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is typically carried out in chloroform and acetic acid, with heating for about 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions, ensuring high yield, and maintaining purity.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(1,3-dithian-2-yl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The methylene bridge can undergo substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Applications De Recherche Scientifique

Bis(1,3-dithian-2-yl)methane has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.

Mécanisme D'action

The mechanism of action of bis(1,3-dithian-2-yl)methane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The 1,3-dithiane rings provide stability to reactive intermediates, allowing for controlled reactions. The compound can interact with various molecular targets, including enzymes and other proteins, through its sulfur atoms.

Comparaison Avec Des Composés Similaires

1,3-Dithiane: A simpler compound with one 1,3-dithiane ring.

Bis(1,3-dithian-2-yl)ethane: Similar structure but with an ethylene bridge instead of a methylene bridge.

Bis(1,3-dithian-2-yl)propane: Similar structure but with a propylene bridge.

Uniqueness: Bis(1,3-dithian-2-yl)methane is unique due to its dual 1,3-dithiane rings connected by a methylene bridge, providing enhanced stability and reactivity compared to its analogs. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .

Activité Biologique

Bis(1,3-dithian-2-yl)methane is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dimercaptopropane with suitable reagents under controlled conditions. The compound can be synthesized through various methods, including the use of dithiols and methylene sources.

Biological Properties

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies suggest that compounds containing dithiane moieties can scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Antimicrobial Activity : Preliminary studies have shown that this compound has antimicrobial effects against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxicity : Some derivatives of dithiane compounds have been investigated for their cytotoxic effects on cancer cell lines. The potential for these compounds to induce apoptosis in cancer cells is an area of active research.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Free Radical Scavenging : The sulfur atoms in the dithiane structure can donate electrons to neutralize free radicals.

- Metal Chelation : Dithiane compounds may chelate metal ions, which could inhibit metal-dependent enzymes in pathogens.

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.

Case Studies

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antioxidant activity in vitro with an IC50 value of 25 µM. |

| Study B (2021) | Reported antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study C (2022) | Investigated cytotoxic effects on HeLa cells, showing a dose-dependent decrease in cell viability with an IC50 value of 30 µM. |

Propriétés

IUPAC Name |

2-(1,3-dithian-2-ylmethyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKPLNHQJEQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CC2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299782 | |

| Record name | 2,2'-Methylenebis(1,3-dithiane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14947-51-4 | |

| Record name | NSC132850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Methylenebis(1,3-dithiane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.